

# A Comparative Benchmarking Guide to (R)-Repaglinide Ethyl Ester and Other Repaglinide Impurities

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## Compound of Interest

Compound Name: (R)-Repaglinide Ethyl Ester  
CAS No.: 147770-08-9  
Cat. No.: B121641

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This guide provides an in-depth comparative analysis of **(R)-Repaglinide Ethyl Ester** against other critical process-related and degradation impurities of Repaglinide. As the pharmaceutical industry moves towards increasingly stringent purity requirements, a comprehensive understanding of the impurity profile of Active Pharmaceutical Ingredients (APIs) is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the analytical methodologies for differentiating and controlling these impurities, thereby ensuring the safety and efficacy of the final drug product.

The control of impurities is a critical aspect of drug development and manufacturing, governed by international guidelines such as those from the International Council for Harmonisation (ICH).[1] These guidelines necessitate the identification and characterization of impurities above certain thresholds to ensure patient safety.

## Introduction to Repaglinide and the Significance of Impurity Profiling

Repaglinide is a potent, short-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[2] It belongs to the meglitinide class and stimulates the release of insulin from pancreatic  $\beta$ -cells.[2] The synthesis and storage of Repaglinide can lead to the formation of various impurities, which can be broadly categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[2]

The presence of these unwanted chemicals, even in trace amounts, can potentially impact the quality, safety, and efficacy of the drug product.[1] Therefore, robust analytical methods are essential for the detection, quantification, and control of these impurities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[2]

This guide focuses on a comparative analysis of **(R)-Repaglinide Ethyl Ester** with other key impurities of Repaglinide. **(R)-Repaglinide Ethyl Ester** is the enantiomer of (S)-Repaglinide Ethyl Ester (also known as Repaglinide EP Impurity D) and can be present as a chiral impurity. The separation and quantification of enantiomeric impurities are critical as they may exhibit different pharmacological and toxicological profiles.

## Physicochemical Properties of Repaglinide and Its Key Impurities

A thorough understanding of the physicochemical properties of the API and its impurities is fundamental to developing effective analytical methods. The table below summarizes the key properties of Repaglinide and a selection of its impurities, including **(R)-Repaglinide Ethyl Ester**.

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Chemical Structure
Repaglinide ((S)-isomer)	135062-02-1	C <sub>27</sub> H <sub>36</sub> N <sub>2</sub> O <sub>4</sub>	452.59	(Structure of (S)-Repaglinide)
(R)-Repaglinide Ethyl Ester	147770-08-9	C <sub>29</sub> H <sub>40</sub> N <sub>2</sub> O <sub>4</sub>	480.64	(Structure of (R)-Repaglinide Ethyl Ester)
(S)-Repaglinide Ethyl Ester (Impurity D)	147770-06-7	C <sub>29</sub> H <sub>40</sub> N <sub>2</sub> O <sub>4</sub>	480.64	(Structure of (S)-Repaglinide Ethyl Ester)
Repaglinide Impurity A	220438-80-2	C <sub>11</sub> H <sub>12</sub> O <sub>5</sub>	224.21	(Structure of Repaglinide Impurity A)
Repaglinide Impurity B	99469-99-5	C <sub>13</sub> H <sub>16</sub> O <sub>5</sub>	252.26	(Structure of Repaglinide Impurity B)
Repaglinide Impurity C	147769-93-5	C <sub>16</sub> H <sub>26</sub> N <sub>2</sub>	246.40	(Structure of Repaglinide Impurity C)
(R)-Repaglinide (Impurity E)	147852-26-4	C <sub>27</sub> H <sub>36</sub> N <sub>2</sub> O <sub>4</sub>	452.59	(Structure of (R)-Repaglinide)

## Comparative Chromatographic Analysis

The cornerstone of impurity profiling is a robust and validated analytical method capable of separating the API from all its potential impurities. For a comprehensive comparison, a reversed-phase HPLC (RP-HPLC) method is often the primary choice due to its versatility in separating compounds with a wide range of polarities.

## Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase composition, and detection wavelength is critical for achieving optimal separation.

- **Stationary Phase:** A C18 column is a common choice for the analysis of moderately polar compounds like Repaglinide and its impurities. The non-polar nature of the C18 stationary phase allows for the retention of these compounds based on their hydrophobicity.
- **Mobile Phase:** A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer is a crucial parameter that can be adjusted to control the ionization state of the acidic and basic functional groups in the analytes, thereby influencing their retention. For instance, maintaining a slightly acidic pH can suppress the ionization of the carboxylic acid group in Repaglinide and some of its impurities, leading to increased retention on the C18 column.
- **Detection:** UV detection is commonly employed for the analysis of Repaglinide and its impurities, as they all contain a chromophore that absorbs in the UV region. A wavelength of around 245 nm is often used for the analysis of Repaglinide.

## Experimental Protocol: Reversed-Phase HPLC Method for Impurity Profiling

The following protocol outlines a general RP-HPLC method suitable for the separation of Repaglinide and its key impurities.

**Objective:** To develop a stability-indicating RP-HPLC method for the separation and quantification of **(R)-Repaglinide Ethyl Ester** and other process-related and degradation impurities of Repaglinide.

**Materials:**

- Repaglinide Reference Standard
- **(R)-Repaglinide Ethyl Ester** Reference Standard
- Other Repaglinide Impurity Reference Standards (e.g., Impurity A, B, C, D, E)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)

#### Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m particle size
- Mobile Phase:
  - A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with orthophosphoric acid
  - B: Acetonitrile
- Gradient Program:
  - 0-5 min: 30% B
  - 5-25 min: 30% to 70% B
  - 25-30 min: 70% B
  - 30-35 min: 70% to 30% B
  - 35-40 min: 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 245 nm
- Injection Volume: 20  $\mu$ L

#### Sample Preparation:

- **Standard Solution:** Accurately weigh and dissolve an appropriate amount of Repaglinide and each impurity reference standard in the mobile phase to obtain a known concentration.
- **Test Solution:** Accurately weigh and dissolve the Repaglinide drug substance in the mobile phase to obtain a suitable concentration for analysis.

#### Procedure:

- Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.
- Inject a blank (mobile phase) to ensure a clean baseline.
- Inject the standard solution to determine the retention times and response factors of Repaglinide and each impurity.
- Inject the test solution to analyze the impurity profile of the Repaglinide sample.
- Identify the impurities in the test solution by comparing their retention times with those of the reference standards.
- Quantify the impurities using the area normalization method or by using the response factors of the individual impurity standards.

## Expected Comparative Data

The following table presents a hypothetical but realistic representation of the expected retention times and relative retention times (RRT) for Repaglinide and its key impurities using the proposed RP-HPLC method. The elution order is predicted based on the general principles of reversed-phase chromatography, where more polar compounds elute earlier.

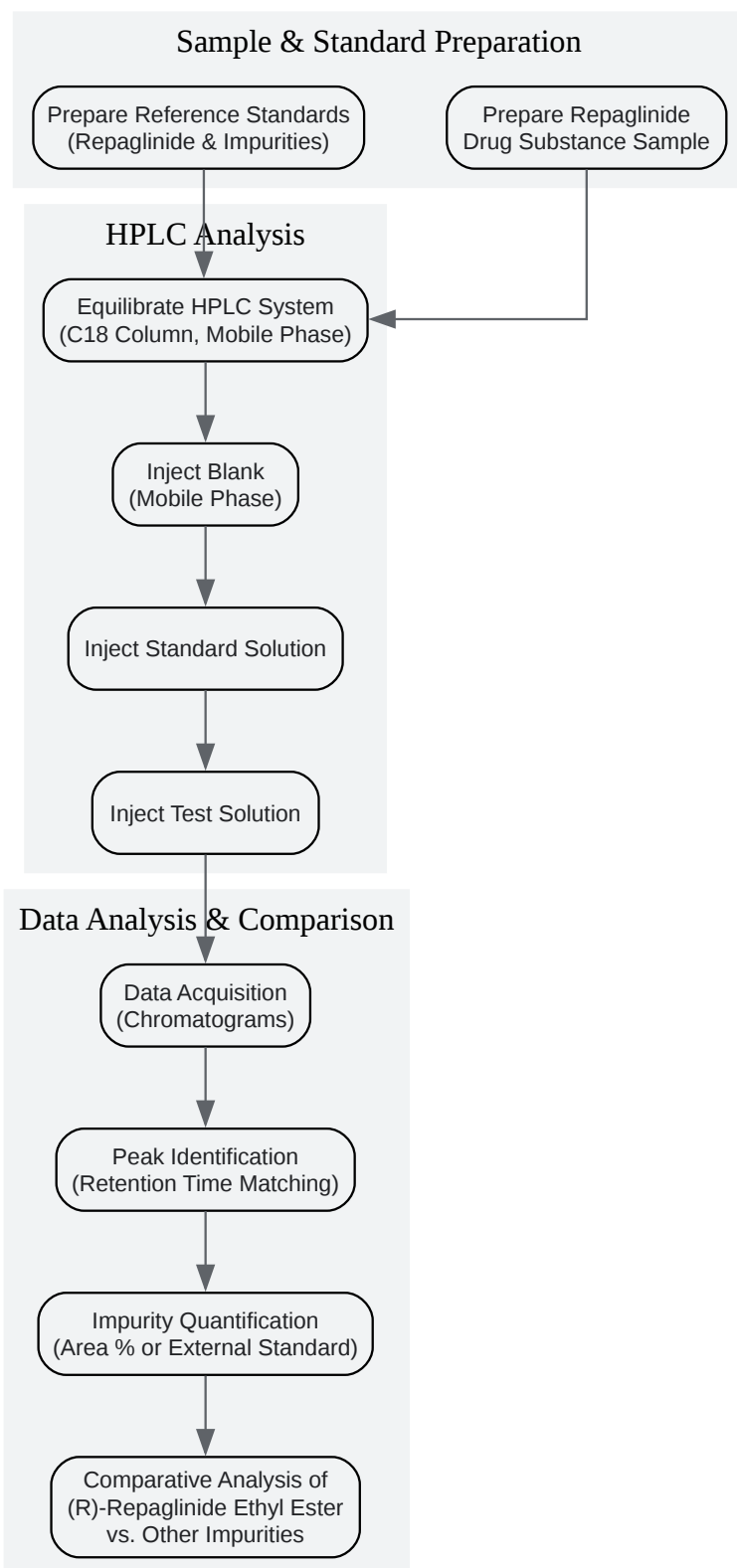
Compound	Expected Retention Time (min)	Relative Retention Time (vs. Repaglinide)
Repaglinide Impurity A	~ 4.5	~ 0.30
Repaglinide Impurity B	~ 8.0	~ 0.53
Repaglinide Impurity C	~ 12.5	~ 0.83
Repaglinide ((S)-isomer)	~ 15.0	1.00
(R)-Repaglinide (Impurity E)	~ 15.2	~ 1.01
(S)-Repaglinide Ethyl Ester (Impurity D)	~ 22.0	~ 1.47
(R)-Repaglinide Ethyl Ester	~ 22.5	~ 1.50

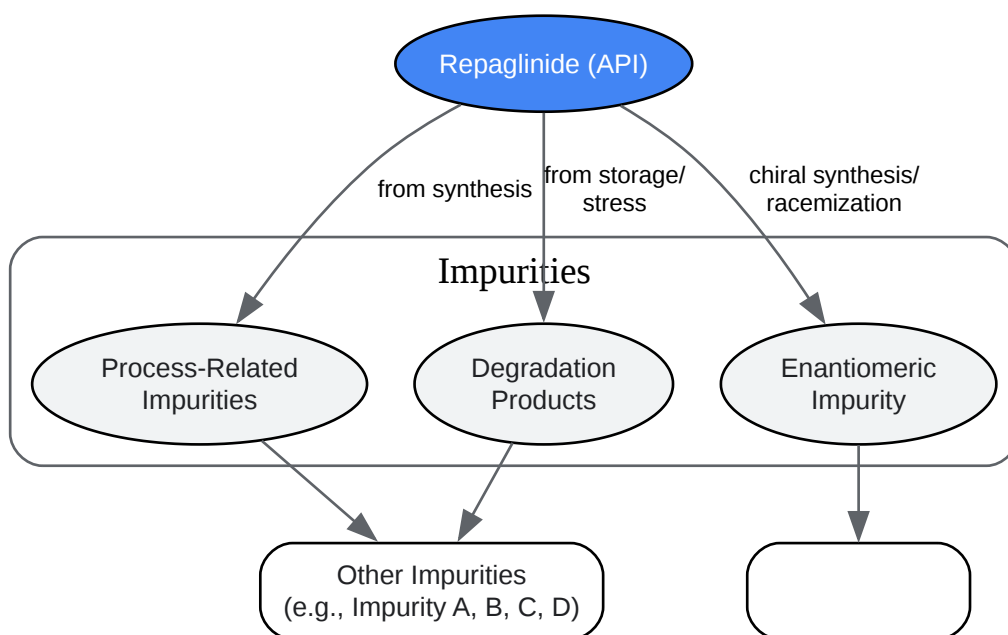
Note: The exact retention times may vary depending on the specific HPLC system, column, and slight variations in the mobile phase preparation. The separation of the enantiomers, (S)-Repaglinide and (R)-Repaglinide, as well as their corresponding ethyl esters, may require a specialized chiral HPLC method for baseline resolution.

## Visualization of Experimental Workflow and Impurity Relationships

### Experimental Workflow Diagram

The following diagram illustrates the general workflow for the comparative analysis of Repaglinide impurities.





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Caption: Relationship between Repaglinide and its impurities.

## Conclusion

This guide has provided a comprehensive framework for the comparative analysis of **(R)-Repaglinide Ethyl Ester** and other key impurities of Repaglinide. The presented experimental protocol, based on a robust reversed-phase HPLC method, serves as a valuable starting point for the development and validation of in-house analytical procedures. A thorough understanding and control of the impurity profile are not only a regulatory requirement but also a fundamental aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical product. The ability to accurately identify and quantify impurities like **(R)-Repaglinide Ethyl Ester** is crucial for maintaining high standards in drug manufacturing and development.

## References

- Reddy, K. V. S. R. K., Babu, J. M., Mathad, V. T., Eswaraiah, S., Reddy, M. S., Dubey, P. K., & Vyas, K. (2003). Impurity profile study of repaglinide. *Journal of Pharmaceutical and Biomedical Analysis*, 32(3), 461–467. [[Link](#)]
- Kancherla, P., Keesari, S., Alegete, P., Khagga, M., & Das, P. (2018). Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. *Drug testing and*

- analysis, 10(1), 212–221. [\[Link\]](#)
- Veeprho. (n.d.). Repaglinide Impurity 10. Veeprho. [\[Link\]](#)
  - Prasad, K., Srinivas, K., & Alegete, P. (2020). Development and validation of an HPLC method for the analysis of repaglinide in pharmaceutical dosage forms. ResearchGate. [\[Link\]](#)
  - Reddy, K. V. S. R. K., Babu, J. M., & Mathad, V. T. (2003). Impurity profile study of repaglinide. ResearchGate. [\[Link\]](#)
  - Veeprho. (n.d.). Repaglinide Impurities and Related Compound. Veeprho. [\[Link\]](#)
  - SynZeal. (n.d.). Repaglinide Impurity C. SynZeal. [\[Link\]](#)
  - R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. [\[Link\]](#)
  - ResearchGate. (2014). Validated analytical methods of repaglinide in bulk and tablet formulations. [\[Link\]](#)
  - Bhavyasri, K., et al. (2022). Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. SlideShare. [\[Link\]](#)
  - Gumieniczek, A., Berecka-Ryccerz, A., & Mroczek, T. (2019). Degradation products (DPs) of repaglinide. ResearchGate. [\[Link\]](#)
  - Yanbu Journal of Engineering and Science. (2022). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical Formulations and Biological Fluids. OUCI. [\[Link\]](#)
  - SIELC Technologies. (n.d.). Separation of Repaglinide on Newcrom R1 HPLC column. SIELC Technologies. [\[Link\]](#)
  - Yanbu Journal of Engineering and Science. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science. [\[Link\]](#)
  - PharmaScroll. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. PharmaScroll. [\[Link\]](#)

- ResearchGate. (2021). A Review on Impurity Profiling, Degradation Studies, and Bioanalytical Methods of Anti-diabetic Drugs. [[Link](#)]
- Asian Journal of Pharmaceutical Research. (2018). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. [[Link](#)]
- SciSpace. (2000). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. [[Link](#)]
- ResearchGate. (2023). Retention of analytes on C18 column can be slightly affected by buffer concentration?. [[Link](#)]
- Walter, T. H., Iraneta, P., & Capparella, M. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. Journal of chromatography. A, 1075(1-2), 177–183. [[Link](#)]
- LCGC. (2023). Essentials of LC Troubleshooting, Part II, Continued: More Misbehaving Retention Times. [[Link](#)]
- Kumar, P. (2014). Research Paper Pharma Development and Validation of Rp-Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage. Worldwidejournals.com. [[Link](#)]

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